5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine
Overview
Description
5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine is a synthetic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and an oxan-4-ylmethyl group attached to the triazine ring.
Preparation Methods
The synthesis of 5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline, methylamine, and oxan-4-ylmethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature and time are optimized to achieve the desired product yield.
Synthetic Route:
Industrial Production: Industrial production methods may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Scientific Research Applications
5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine can be compared with other triazine derivatives, such as:
Hexamethylmelamine: Known for its antitumor properties, used in cancer treatment.
2-amino-4-morpholino-1,3,5-triazine: Exhibits antitumor activity and is used in clinical settings.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
1,3,5-triazine-based herbicides: Widely used in agriculture for weed control.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl and oxan-4-ylmethyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-21(11-12-5-7-22-8-6-12)16-19-15(10-18-20-16)13-3-2-4-14(17)9-13/h2-4,9-10,12H,5-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFILFACCXRZEDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=NC(=CN=N2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.